molecular formula C19H21ClN2O B1664734 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride CAS No. 144092-65-9

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride

Cat. No. B1664734
M. Wt: 328.8 g/mol
InChI Key: KHANUNWSUNXEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells.

Scientific Research Applications

Maillard Reaction and Derivative Characterization

1H-Pyrido(4,3-b)indole derivatives, such as 6-methoxy-tetrahydro-β-carboline, are synthesized via the Maillard reaction, a method involving 5-methoxytryptamine and various aldehydes. This process has been optimized for temperature, time, and catalyst loading to achieve high yields. The synthesized β-carboline compounds are then characterized using mass spectrometry techniques like ESI-MS and ESI-MS/MS, aiding in understanding their mass fragmentation patterns (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxic Properties

Various 6-methoxytetrahydro-β-carboline derivatives, synthesized through the Maillard reaction, exhibit notable antioxidant properties and cytotoxicity. Derivatives like BEN, ANI, ACE, and VAN demonstrate moderate antioxidant activity, with VAN showing the highest antioxidant activity and the least cytotoxicity on non-tumorous cell lines. This research indicates the potential of these derivatives in generating β-carboline antioxidants (Goh et al., 2015).

Calcium-Antagonist Activity

Derivatives of 1H-Pyrido(4,3-b)indole, including tetrahydro- and hexahydro-derivatives, show a broad spectrum of pharmacological activities, including calcium-antagonist behavior. This property is particularly interesting given the use of some of these substances as medicinal preparations, pointing towards their potential in pharmacological applications (Ivanov, Afanas'ev, & Bachurin, 2001).

Antitumor Activity

Certain 1H-Pyrido(4,3-b)indole derivatives, specifically 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]indoles, show promising antitumor activity. These compounds, synthesized through the Fischer indolization process and further modified, have been tested for their effectiveness against leukemic and solid tumor cells, indicating their potential as antineoplastic agents (Nguyen et al., 1990).

Serotonin Antagonism

A series of tetrahydro-1H-pyrido[4,3-b]indoles, created through Fischer cyclisation of arylhydrazones, demonstrate high anti-serotonin activity. This finding is significant for understanding the pharmacological potential of these compounds in neurological and psychiatric disorders (Cattanach, Cohen, & Heath-Brown, 1968).

Broad Pharmacological Activity

The synthesis methods and accessibility of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been extensively researched. These compounds exhibit a wide range of pharmacological activities, making them of significant interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

properties

CAS RN

144092-65-9

Product Name

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H

InChI Key

KHANUNWSUNXEKV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl

Appearance

Solid powder

Other CAS RN

144092-65-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 30312;  A30312;  A-30312

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
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1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride

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